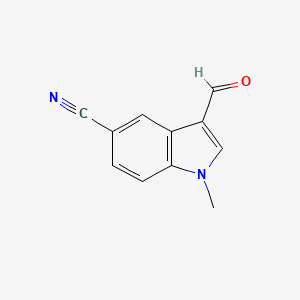

3-Formyl-1-methyl-1H-indole-5-carbonitrile

Übersicht

Beschreibung

3-Formyl-1-methyl-1H-indole-5-carbonitrile is a chemical compound used as a reactant in the preparation of various substances. It has been used in the synthesis of indolyl alkenes from microwave-enhanced Knoevenagel condensation as antibacterial agents, indolecarboxamide derivatives as antitumor agents, and a selective serotonin reuptake inhibitor .

Synthesis Analysis

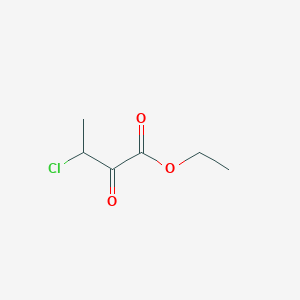

The synthesis of 3-Formyl-1-methyl-1H-indole-5-carbonitrile involves a three-component reaction of 1 H -indole-3-carbaldehydes 1, amines 70, and malononitrile 31 in ethanol and triethylamine catalyst . Another method involves a mixture of 5-bromoindole and cuprous cyanide in NMP, heated under microwave irradiations .Molecular Structure Analysis

The molecular structure of 3-Formyl-1-methyl-1H-indole-5-carbonitrile consists of 10 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The SMILES string representation isO=Cc1c[nH]c2ccc(cc12)C#N . Chemical Reactions Analysis

3-Formyl-1-methyl-1H-indole-5-carbonitrile is a reactant in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators, enantioselective preparation of antifungal agents, and synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .Physical And Chemical Properties Analysis

3-Formyl-1-methyl-1H-indole-5-carbonitrile is a powder with a melting point of 248-253 °C . It has a molecular weight of 170.17 . Its solubility is 1.3 mg/ml; 0.00765 mol/l .Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Tryptophan Dioxygenase Inhibitors

- Summary of the Application : Tryptophan dioxygenase inhibitors are potential anticancer immunomodulators. “3-Formyl-1-methyl-1H-indole-5-carbonitrile” is used as a reactant in the synthesis of these inhibitors .

Application 2: Preparation of Antifungal Agents

- Summary of the Application : “3-Formyl-1-methyl-1H-indole-5-carbonitrile” is used as a reactant for the enantioselective preparation of antifungal agents .

Application 3: Synthesis of BACE-1 Inhibitors

- Summary of the Application : “3-Formyl-1-methyl-1H-indole-5-carbonitrile” is used as a reactant for the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 . BACE-1 is an enzyme that plays a key role in the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer’s disease.

Application 4: Synthesis of Dihydroisoquinolines

- Summary of the Application : “3-Formyl-1-methyl-1H-indole-5-carbonitrile” is used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction .

Application 5: Preparation of Benzoyl Indoles

- Summary of the Application : “3-Formyl-1-methyl-1H-indole-5-carbonitrile” is used as a reactant for the chemoselective and regioselective preparation of benzoyl indoles .

Application 6: Synthesis of PPARα/γ Dual Agonists

- Summary of the Application : “3-Formyl-1-methyl-1H-indole-5-carbonitrile” is used as a reactant for the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and IDDM .

Application 7: Synthesis of Diverse Heterocyclic Frameworks

- Summary of the Application : Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . “3-Formyl-1-methyl-1H-indole-5-carbonitrile” can be used as a building block in these reactions .

Application 8: Synthesis of Selected Alkaloids

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .

Eigenschaften

IUPAC Name |

3-formyl-1-methylindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-13-6-9(7-14)10-4-8(5-12)2-3-11(10)13/h2-4,6-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMKHTWSSPQKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-1-methyl-1H-indole-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

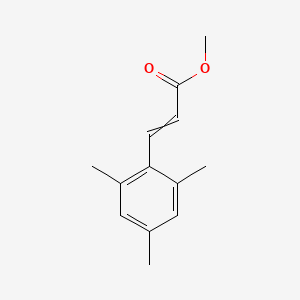

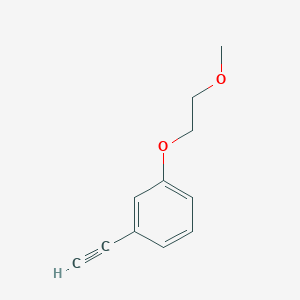

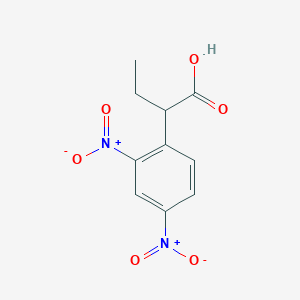

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1443719.png)

![1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride](/img/structure/B1443720.png)

![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone](/img/structure/B1443721.png)

![2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1443739.png)